(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone
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Overview
Description
2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring and a piperidine moiety linked through a trimethoxybenzoyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole typically involves multiple steps:
Formation of the Piperidine Derivative: Starting with 3,4,5-trimethoxybenzoyl chloride, it reacts with piperidine to form 1-(3,4,5-trimethoxybenzoyl)piperidine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above steps to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Mechanism of Action
The mechanism of action of 2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole involves interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole is unique due to its combined structural features of a benzothiazole ring and a piperidine moiety, which confer distinct pharmacological properties not seen in the similar compounds listed above .
Properties
Molecular Formula |
C22H24N2O4S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C22H24N2O4S/c1-26-17-12-15(13-18(27-2)20(17)28-3)22(25)24-10-8-14(9-11-24)21-23-16-6-4-5-7-19(16)29-21/h4-7,12-14H,8-11H2,1-3H3 |
InChI Key |
DMEBOGOXDHGOLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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